

Synthesis of "Hex-2-yne-1,6-diol" from hex-2-yne-1,6-diol

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Compound of Interest

Compound Name: Hex-2-yne-1,6-diol

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Application Note: AN-001

Introduction

Alkyne-1,6-diol acids are valuable bifunctional molecules used as building blocks in the synthesis of polymers, pharmaceuticals, and complex organic materials. Their rigid, linear structure imparted by the alkyne moiety makes them ideal for constructing well-defined molecular architectures. This application note provides a detailed protocol for the synthesis of **hex-2-yne-1,6-diol** from its corresponding diol, hex-2-yne-1,6-diol. The chosen method is the Jones oxidation, a robust and well-established procedure for the oxidation of primary alcohols to carboxylic acids. A key advantage of this method is its high chemoselectivity, enabling the oxidation of the terminal alcohol groups while preserving the internal carbon-carbon triple bond. [1]

Principle of the Method

The Jones oxidation utilizes a solution of chromium trioxide (CrO_3) in aqueous sulfuric acid, typically with acetone as a co-solvent. [2][3] This mixture forms chromic acid (H_2CrO_4), a powerful oxidizing agent. The reaction proceeds by the formation of a chromate ester intermediate from the alcohol. Subsequent elimination and further oxidation of the intermediate aldehyde (which exists as a hydrate in the aqueous medium) leads to the final carboxylic acid. [4][5][6] The chromium(VI) species (orange/yellow) is reduced to chromium(III) (green/blue), providing a convenient visual indicator of the reaction's progress. [7] The stoichiometry of the

oxidation of a primary alcohol to a carboxylic acid requires a 4:3 molar ratio of the alcohol to the chromium trioxide.

Reaction Scheme: $\text{HO-CH}_2\text{-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-CH}_2\text{-OH} + [\text{O}] \text{ (Jones Reagent)} \rightarrow \text{HOOC-CH}_2\text{-C}\equiv\text{C-CH}_2\text{-COOH}$

Experimental Protocol

Materials and Reagents

- Hex-2-yne-1,6-diol ($\text{C}_6\text{H}_{10}\text{O}_2$)[8]
- Chromium(VI) trioxide (CrO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Acetone (reagent grade)
- Isopropyl alcohol (2-propanol)
- Ethyl acetate
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment

- Three-necked round-bottom flask (500 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice-water bath
- Thermometer

- Separatory funnel
- Rotary evaporator
- Glassware for filtration and recrystallization

Safety Precautions

- **WARNING:** Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers.^[1]
^[2] Handle CrO_3 and the prepared Jones reagent only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves.
- Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully, especially during the reagent preparation, as the dilution is highly exothermic.
- Acetone and ethyl acetate are flammable. Ensure no open flames or spark sources are present.

Preparation of Jones Reagent (2.5 M)

- In a beaker placed in an ice-water bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 75 mL of deionized water with stirring.
- Once the acid solution has cooled, slowly add 25 g (0.25 mol) of chromium trioxide (CrO_3) in small portions with continuous stirring.
- Continue stirring in the ice bath until all the CrO_3 has dissolved, yielding a clear orange-red solution.^[1] Store the reagent capped and cool.

Oxidation Procedure

- In a 500 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 5.71 g (0.05 mol) of hex-2-yne-1,6-diol in 100 mL of acetone.
- Cool the flask in an ice-water bath to 0-5 °C.

- With vigorous stirring, add the prepared Jones reagent dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A precipitate of chromium salts will form.
- Monitor the color of the solution. Add the Jones reagent until a faint orange color persists in the supernatant, indicating a slight excess of the oxidant. The bulk of the solution should appear greenish-brown.
- Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

Work-up and Purification

- Cool the reaction mixture back to 0-5 °C in an ice bath.
- Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution turns uniformly green.[\[1\]](#)[\[5\]](#)
- Add 100 mL of water to dissolve the chromium salts.
- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).
- Combine the organic extracts and wash them with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to yield pure **hex-2-ynedioic acid** as a crystalline solid.

Data Presentation

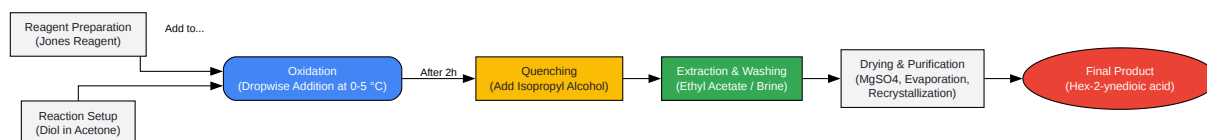
The following table summarizes the stoichiometry for the reaction and provides expected analytical data for the product.

Compound	Structure	MW (g/mol)	Moles	Equivalents	Theoretical Yield (g)
Hex-2-yne-1,6-diol	C ₆ H ₁₀ O ₂	114.14[8]	0.050	1.0	-
Chromium Trioxide (CrO ₃)	CrO ₃	99.99	0.067	1.34	-
Hex-2-ynedioic acid	C ₆ H ₆ O ₄	142.11	0.050	1.0	7.11

Characterization Data	Expected Value
Appearance	White to off-white crystalline solid
Yield	70-85% (Typical for Jones Oxidation)
Melting Point	~179-182 °C (decomposition) (by analogy to acetylenedicarboxylic acid)[9]
¹ H NMR (DMSO-d ₆)	δ ~12.5 (s, 2H, -COOH), 3.45 (s, 4H, -CH ₂ -C≡C-CH ₂ -)
¹³ C NMR (DMSO-d ₆)	δ ~172 (-COOH), 78 (-C≡C-), 35 (-CH ₂ -)
IR (KBr, cm ⁻¹)	3300-2500 (broad, O-H), 2250 (w, C≡C), 1710 (s, C=O)

Visualization of Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.



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